(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[2-(benzimidazol-1-yl)ethyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-2-6-15(7-3-1)10-11-19-21-18(22-24-19)12-13-23-14-20-16-8-4-5-9-17(16)23/h1-11,14H,12-13H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTBFKKAFVOUDV-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)CCN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CCN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Linking the Benzimidazole and Oxadiazole: The benzimidazole and oxadiazole moieties are linked through an ethyl chain, which can be introduced via alkylation reactions.
Introduction of the Styryl Group: The styryl group can be introduced through a Wittig reaction or Heck coupling reaction involving a suitable styrene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with halogen atoms or other substituents replacing hydrogen atoms.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing benzimidazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. The incorporation of the oxadiazole ring enhances these properties by potentially increasing the lipophilicity and bioavailability of the compound.
A notable study demonstrated that similar compounds exhibited broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole could be a promising candidate for further development in antimicrobial therapies .
Anticancer Properties
The compound's structural characteristics also position it as a candidate for anticancer drug development. Research has shown that benzimidazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have reported that certain benzimidazole-based compounds demonstrate potent activity against cancer cells by targeting specific signaling pathways involved in tumor growth.
In vitro studies on related compounds have indicated their potential in inhibiting key enzymes involved in cancer progression, such as CK1δ . These findings suggest that (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole may possess similar anticancer activities warranting further investigation.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole. SAR studies indicate that modifications to the benzimidazole and oxadiazole components can significantly influence biological activity.
Key Findings from SAR Studies:
- Substituent Effects : The nature and position of substituents on the benzimidazole ring can enhance or diminish antimicrobial potency.
- Oxadiazole Variants : Different oxadiazole derivatives have been shown to affect the overall stability and reactivity of the compound.
These insights are critical for guiding future synthesis efforts aimed at enhancing the therapeutic potential of this compound.
Case Studies and Experimental Data
A comprehensive analysis of various studies reveals a consistent trend in the biological activities attributed to compounds similar to (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole:
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Evaluated a series of benzimidazole derivatives | Significant antibacterial activity against E. coli |
| Study B | Investigated oxadiazole derivatives | Induced apoptosis in cancer cell lines |
| Study C | Assessed combined effects of benzimidazole and oxadiazole | Enhanced anti-inflammatory effects |
These case studies underline the potential for (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole to serve as a scaffold for developing new therapeutic agents across multiple domains.
Mechanism of Action
The mechanism of action of (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
- Target Compound : The 1,2,4-oxadiazole core differentiates it from imidazole- or pyridine-based analogs. The styryl group at position 5 contrasts with esters or carboxylic acids in related structures.
- 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (): Shares the benzo[d]imidazole moiety but replaces the oxadiazole with a butanoic acid chain. The carboxylic acid group enhances hydrophilicity, unlike the hydrophobic styryl-oxadiazole in the target compound .
- (E)-Ethyl 3-(1-Trityl-1H-imidazol-4-yl)acrylate () : Features a trityl-protected imidazole and acrylate ester. The styryl-like acrylate group provides π-conjugation but lacks the oxadiazole’s rigidity .
Spectroscopic and Physical Properties
- Target Compound : Expected to exhibit strong UV-Vis absorption due to styryl conjugation. ESI-MS would likely show a molecular ion peak correlating with its molecular weight (unreported in evidence).
- Compound from : ESI-MS data (e.g., m/z 437 [M+1]⁺) highlight the utility of mass spectrometry for verifying imidazole-acrylate derivatives, a technique applicable to the target compound .
- Solubility : The benzo[d]imidazole-butyl acid in is water-soluble at neutral pH due to its ionizable carboxylic acid, whereas the target compound’s oxadiazole and styryl groups may limit aqueous solubility .
Data Tables
Biological Activity
(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a unique combination of a benzimidazole moiety and an oxadiazole ring, which are known for their pharmacological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazole exhibited cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
Key Findings:
- Cytotoxicity : The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong cytotoxic effects against cancer cells.
- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells via the activation of caspase pathways .
Antimicrobial Activity
The 1,2,4-oxadiazole scaffold has been associated with broad-spectrum antimicrobial activity. Research indicates that compounds containing this structure can inhibit various bacterial strains.
Notable Results:
- A study reported that oxadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the micromolar range .
- The incorporation of a benzimidazole ring further enhances the antimicrobial properties, providing a synergistic effect .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have also been explored. Compounds similar to (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole have shown promising results in reducing inflammation markers in vitro.
Research Insights:
- In vivo studies demonstrated that certain oxadiazole derivatives significantly reduced edema in animal models .
- Docking studies suggested potential interactions with inflammatory mediators, indicating a mechanism by which these compounds exert their effects .
Data Tables
| Biological Activity | Cell Line / Organism | IC50 / MIC Values | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15.63 µM | |
| Antibacterial | S. aureus | 2.5 µM | |
| Anti-inflammatory | Mouse model | Significant reduction in edema |
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on breast cancer cell lines. The findings revealed that modifications to the oxadiazole ring could enhance potency against MCF-7 cells.
- Antimicrobial Efficacy : A series of benzimidazole-containing oxadiazoles were tested against multiple bacterial strains. Results indicated that specific substitutions on the oxadiazole ring could significantly improve antibacterial activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole?
- The synthesis typically involves cyclization reactions. For example, oxadiazole derivatives are often synthesized via condensation of carboxylic acid hydrazides with nitriles or via cyclodehydration of acylhydrazides using reagents like POCl₃. The styryl group may be introduced via a Heck coupling or Wittig reaction . Key intermediates such as 2-(1H-benzo[d]imidazol-1-yl)ethyl derivatives can be prepared by alkylation of benzimidazole with ethylene dihalides.
Q. How can spectroscopic methods (NMR, IR, MS) and X-ray crystallography be employed to confirm the structure of this compound?
- NMR : ¹H and ¹³C NMR can identify protons and carbons in the benzimidazole, oxadiazole, and styryl moieties (e.g., aromatic protons at δ 7.0–8.5 ppm).
- IR : Stretching vibrations for C=N (oxadiazole, ~1600 cm⁻¹) and C=C (styryl, ~1650 cm⁻¹) are diagnostic.
- X-ray crystallography : Programs like SHELXL or ORTEP-3 can refine crystal structures. Hydrogen bonding patterns (e.g., N–H···O/N interactions) should be analyzed using graph-set notation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anti-inflammatory)?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .
- α-Glucosidase inhibition : Spectrophotometric methods to measure IC₅₀ values, comparing to acarbose as a standard .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) in resolving the compound’s structure be addressed?
- For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors .
- For disordered solvent molecules, apply SQUEEZE in PLATON or mask electron density using OLEX2. Hydrogen bonding networks should be validated via Hirshfeld surface analysis .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced bioactivity?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the styryl ring to enhance antimicrobial activity .
- Bioisosteric replacement : Replace the oxadiazole with 1,3,4-thiadiazole to improve metabolic stability .
- Hybrid design : Combine with triazole or thiazole moieties (e.g., acetamide derivatives in ) to target multiple enzymes (e.g., α-glucosidase and COX-2).
Q. How can contradictions in biological activity data across studies be resolved?
- Structural validation : Confirm compound purity via HPLC and elemental analysis to rule out impurities .
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, solvent controls) .
- Computational validation : Perform molecular docking to verify binding modes against target proteins (e.g., α-glucosidase in or COX-2 in ).
Q. What computational methods are suitable for predicting binding affinity and pharmacokinetic properties?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like α-glucosidase (PDB: 2ZE0) .
- ADMET prediction : Tools like SwissADME or pkCSM can estimate logP, bioavailability, and toxicity risks. For example, high logP (>5) may indicate poor solubility .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and stability .
Methodological Notes
- Synthetic protocols : Always confirm reaction completion via TLC and characterize intermediates (e.g., hydrazides) before cyclization .
- Crystallization : Use solvent diffusion (e.g., CHCl₃/hexane) for single-crystal growth. For polymorph screening, vary solvents (DMSO, ethanol) and temperatures .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
